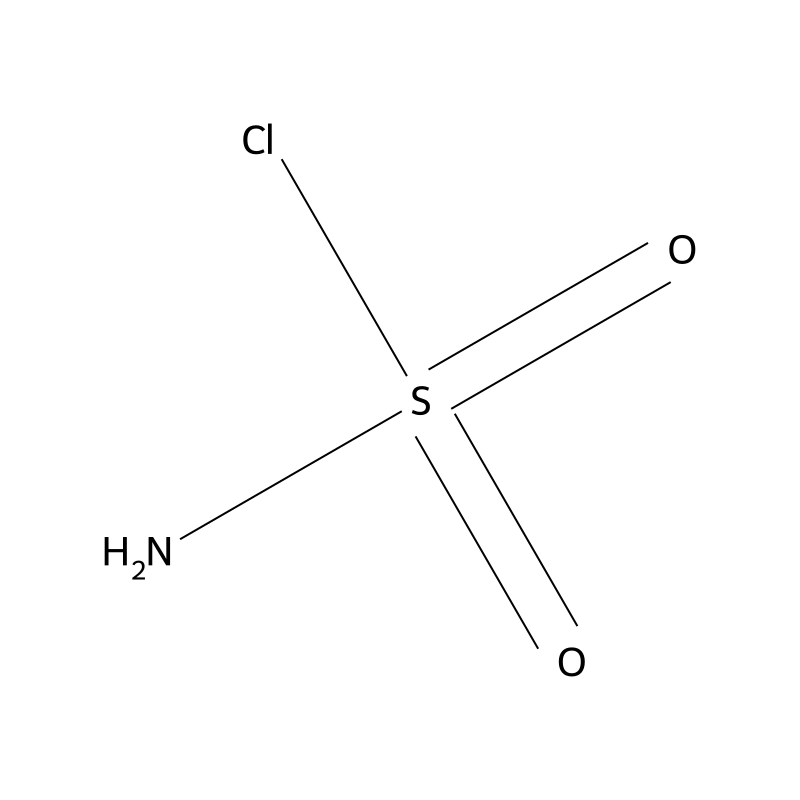

Sulfamoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chan–Lam Coupling Reaction for Synthesis of Unsymmetrical N-Arylsulfamides

Scientific Field: Organic Chemistry

Application Summary: Sulfamoyl chloride is used in the synthesis of unsymmetrical N-arylsulfamides, which are found in various therapeutic agents, drugs, and bioactive compounds.

Methods of Application: The reaction was facilitated in MeOH in an open flask at room temperature.

Results or Outcomes: This method provides an efficient way to synthesize unsymmetrical N-arylsulfamides, which are important compounds in medicinal chemistry.

Silyl Radical-Mediated Activation for Direct Access to Aliphatic Sulfonamides from Alkenes

Application Summary: Sulfamoyl chloride is used in a silyl radical-mediated activation process that enables direct access to aliphatic sulfonamides from alkenes.

Methods of Application: This method uses inexpensive olefins, tris(trimethylsilyl)silane, and photocatalyst Eosin Y.

Results or Outcomes: This method provides a more efficient and less stringent way to obtain aliphatic sulfonamides from alkenes.

Three-Component Synthesis of Sulfonamides

Application Summary: Sulfuric chloride is used as the source of the –SO2– group in a palladium-catalyzed three-component synthesis of sulfonamides.

Methods of Application: Suzuki–Miyaura coupling between the in situ generated sulfamoyl chlorides and boronic acids gives rise to diverse sulfonamides in moderate to high yields with excellent reaction selectivity.

Results or Outcomes: This method provides a way to synthesize diverse sulfonamides in moderate to high yields with excellent reaction selectivity.

Visible-Light-Activated Redox-Neutral Formation of Sulfonates and Sulfonamides

Application Summary: Sulfamoyl chloride is used in the generation and precise control of sulfonyl radicals for the sulfonamidation or sulfonation of electron-deficient alkenes.

Methods of Application: This method uses dimethylsulfamoyl chloride for the generation of sulfamoyl and sulfonate radicals.

Results or Outcomes: This method provides a direct way to furnish alkylsulfonamides or sulfonates, which are of importance for the discovery of new bioactive molecules in medicinal research.

Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation

Application Summary: Sulfamoyl chloride is used in a method that provides easy access to aliphatic sulfonamides.

Methods of Application: This method uses visible light activation.

Results or Outcomes: This method provides a practical value for the late-stage functionalization of natural products or medicines.

Silyl Radical-Mediated Activation of Sulfamoyl Chlorides

Application Summary: Sulfamoyl chlorides can be easily activated by Cl-atom abstraction by a silyl radical with similar rates.

Methods of Application: This late-stage functionalization protocol generates molecules as complex as sulfonamide-containing cyclobutyl-spirooxindoles for direct use in medicinal chemistry.

Generation and Precise Control of Sulfonyl Radicals

Sulfamoyl chloride is an important chemical compound characterized by the presence of a sulfamoyl functional group attached to a chlorine atom. Its molecular formula is , and it is commonly used as a reagent in organic synthesis. The compound appears as a colorless to yellowish liquid and has a pungent odor, typical of many chlorinated compounds. Sulfamoyl chloride is highly reactive, particularly with amines, leading to the formation of various sulfamides, which are significant in medicinal chemistry.

Sulfamoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe irritation to skin, eyes, and respiratory tract upon contact or inhalation.

- Safety Precautions:

- Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood when handling.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place under inert atmosphere.

- Formation of Sulfamides: The most common reaction involves the nucleophilic attack of amines on sulfamoyl chloride, resulting in the formation of sulfamides. This reaction typically requires a base to neutralize the hydrochloric acid produced during the process .

- Reactivity with Nucleophiles: Sulfamoyl chloride can react with various nucleophiles, including alcohols and thiols, leading to the formation of sulfonamides and other derivatives .

- Sulfamoylation Reactions: The compound can also engage in sulfamoylation reactions, where it adds a sulfamoyl group to substrates under basic conditions, contributing to the synthesis of more complex organic molecules .

Sulfamoyl chloride derivatives exhibit significant biological activity. Compounds derived from sulfamoyl chloride, particularly sulfamides, are well-known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, making them effective against various bacterial infections. Additionally, some derivatives have shown promise in treating conditions such as cancer and diabetes due to their ability to modulate biological pathways .

The synthesis of sulfamoyl chloride can be achieved through several methods:

- Chlorosulfonic Acid Method: One common approach involves reacting chlorosulfonic acid with ammonia or primary amines. This method allows for the straightforward production of sulfamoyl chloride from readily available starting materials .

- Direct Chlorination: Another method is the direct chlorination of sulfamic acid using thionyl chloride or phosphorus pentachloride, providing a more controlled reaction environment .

- Sulfation of Amines: Sulfamoyl chloride can also be synthesized by sulfation reactions involving amines and sulfur trioxide complexes under specific conditions .

Sulfamoyl chloride finds diverse applications across various fields:

- Pharmaceuticals: It is primarily used in the synthesis of sulfonamide antibiotics and other therapeutic agents.

- Agriculture: The compound serves as a precursor for agrochemicals that control pests and diseases in crops.

- Chemical Synthesis: In organic chemistry, it acts as a versatile reagent for introducing sulfamoyl groups into different substrates, aiding in the development of new materials and compounds .

Studies have indicated that sulfamoyl chloride interacts with various biological molecules, influencing their function and activity. For instance, its derivatives have been studied for their interactions with enzymes involved in metabolic pathways. Understanding these interactions is crucial for developing new drugs that target specific biological processes while minimizing side effects .

Sulfamoyl chloride shares similarities with several other compounds that contain sulfonamide or sulfamide groups. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sulfanilamide | Sulfonamide | Known for its antibacterial properties; simpler structure than sulfamoyl chloride. |

| N-Arylsulfamide | Sulfamide | Derived from arylamines; used extensively in drug design. |

| Sulfamic Acid | Sulfonic Acid | A non-chlorinated analog; less reactive but useful in similar applications. |

| Chlorosulfonic Acid | Chlorinated Acid | A precursor for sulfamoyl chloride; more reactive due to multiple chlorine atoms. |

Sulfamoyl chloride stands out due to its reactivity and versatility in forming diverse chemical entities through its unique functional group structure.

XLogP3

UNII

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive